Methyl 1-Methyl-L-Tryptophanate Hydrochloride
Description
Properties
IUPAC Name |
methyl (2S)-2-amino-3-(1-methylindol-3-yl)propanoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2.ClH/c1-15-8-9(7-11(14)13(16)17-2)10-5-3-4-6-12(10)15;/h3-6,8,11H,7,14H2,1-2H3;1H/t11-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDUCWWZYETZNJF-MERQFXBCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(C(=O)OC)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)C[C@@H](C(=O)OC)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 1-Methyl-L-Tryptophanate Hydrochloride can be synthesized through the esterification of L-tryptophan with methanol in the presence of hydrochloric acid. The reaction typically involves the following steps:
Esterification: L-tryptophan is reacted with methanol in the presence of hydrochloric acid to form Methyl L-tryptophanate.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large quantities of L-tryptophan are esterified with methanol and hydrochloric acid.
Continuous Purification: The product is continuously purified using industrial crystallization or chromatography techniques to ensure high purity and yield.
Chemical Reactions Analysis
Reaction Sequence:
- Esterification : L-Tryptophan is converted to its methyl ester hydrochloride via treatment with thionyl chloride (SOCl₂) in methanol, forming L-tryptophan methyl ester hydrochloride .
- N-Methylation : The indole nitrogen is methylated using methyl iodide (CH₃I) in dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) with sodium hydroxide (NaOH) as the base .
- Reagents : L-Tryptophan methyl ester hydrochloride (1 eq), methyl iodide (1.5 eq), DMSO (solvent), NaOH (base).
- Conditions : Reaction at 0°C under nitrogen, followed by room-temperature stirring for 15 hours.
- Yield : ~80% after recrystallization.
Key Data:
| Parameter | Conditions/Results | Source |
|---|---|---|
| Solvent | DMSO or THF | |
| Base | NaOH or triethylamine | |
| Temperature | 0°C to room temperature | |
| Yield | 20–80% |
Hydrolysis of the Methyl Ester Group
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield 1-methyl-L-tryptophan.
Reaction Conditions:
- Basic Hydrolysis : Treatment with NaOH or LiOH in aqueous methanol at elevated temperatures (60–80°C) cleaves the ester to the carboxylic acid .
- Acidic Stability : The compound remains stable in hydrochloric acid (HCl) due to protonation of the amine group .
- Reagents : 1N NaOH, methanol.
- Conditions : Reflux at 80°C for 2 hours.
- Product : 1-Methyl-L-tryptophan (confirmed via chiral HPLC) .
Thermal Stability:
- Decomposition occurs above 135°C, with the hydrochloride salt maintaining stability up to this temperature .
Solubility:
| Solvent | Solubility (g/100 mL) | Source |
|---|---|---|
| DMSO | >10 | |
| Methanol | ~5 | |
| Water | ~3 (pH-dependent) |
Functionalization at the Amino Group
The primary amine (protonated as HCl salt) participates in reductive alkylation or condensation reactions:
Reductive Amination :
- Reacts with aldehydes (e.g., benzaldehyde) in methanol under sodium borohydride (NaBH₄) to form N-substituted derivatives.
- Yield : 66–70% for N-benzyl or N-furfuryl products .
Example Reaction :
- Reagents : Benzaldehyde, NaBH₄, methanol.
- Conditions : 0°C, N₂ atmosphere.
Critical Research Findings
- Chiral Integrity : Synthesis preserves L-configuration with no racemization observed during methylation .
- Impurities : Commercial batches may contain trace tryptophan due to incomplete methylation .
- Pharmacokinetics : The methyl ester enhances blood-brain barrier penetration compared to the free acid .
Scientific Research Applications
Methyl 1-Methyl-L-Tryptophanate Hydrochloride has a wide range of applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Biochemical Studies: Employed in studies involving enzyme-substrate interactions and protein folding.
Pharmaceutical Research: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industrial Applications: Utilized in the production of various biochemical reagents and intermediates.
Mechanism of Action
The mechanism of action of Methyl 1-Methyl-L-Tryptophanate Hydrochloride involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: Acts as an inhibitor of certain enzymes involved in tryptophan metabolism.
Receptor Binding: Binds to specific receptors, modulating their activity and influencing cellular processes.
Pathway Modulation: Affects metabolic pathways related to amino acid synthesis and degradation.
Comparison with Similar Compounds
L-Tryptophan Methyl Ester Hydrochloride
Phenethyl 1-Methyl-L-Tryptophanate Hydrochloride
Yohimbine Hydrochloride Derivatives
- Example : 17α-Hydroxy-yohimban-16α-carboxylic acid methyl ester hydrochloride .

- Structure : Yohimban alkaloid core with a methyl ester and complex substitutions.
- Molecular Weight : ~390.87 (exact value varies by derivative).
- Properties: Targets alpha-2 adrenergic receptors, unlike tryptophan derivatives .
Rhosin Hydrochloride
Comparative Data Table
Key Research Findings
Role of 1-Methyl Substitution: The 1-methyl group on the indole ring in Methyl 1-methyl-L-tryptophanate hydrochloride likely shields the nitrogen from oxidation and enzymatic degradation, improving stability compared to non-methylated analogs .
Ester Group Impact : Methyl esters (e.g., in L-tryptophan methyl ester HCl) exhibit faster hydrolysis rates than phenethyl esters, which may reduce bioavailability in vivo .
Pharmacological Specificity : While Rhosin hydrochloride and Methyl 1-methyl-L-tryptophanate both interact with tryptophan residues, their structural differences lead to divergent targets (RhoA vs. CYP121) .
Biological Activity
Methyl 1-Methyl-L-Tryptophanate Hydrochloride (1-MT) is a methylated derivative of tryptophan, an essential amino acid that plays a critical role in various biological processes, including serotonin synthesis. This article explores the biological activity of 1-MT, focusing on its pharmacokinetics, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Overview of this compound
1-MT is primarily recognized for its role as an inhibitor of the enzyme indoleamine 2,3-dioxygenase (IDO), which is involved in the metabolism of tryptophan along the kynurenine pathway. Increased IDO activity has been associated with several immunological and neurological disorders, making 1-MT a compound of interest for therapeutic interventions.
Pharmacokinetics
The pharmacokinetic profile of 1-MT has been studied in various animal models. A notable study conducted on domestic pigs demonstrated that a single subcutaneous injection of 1-MT resulted in significant accumulation in plasma and various tissues.
Table 1: Pharmacokinetic Parameters of 1-MT
| Parameter | Value |
|---|---|
| Maximum Plasma Concentration (12h) | 29.1 ± 8.0 µM |
| Plasma Concentration at 24h | 21.1 ± 5.3 µM |
| Half-life (T½) | 10.9 ± 2.0 h |
The study indicated that after repeated daily injections, steady-state conditions were achieved within two days, with maximum plasma concentrations observed at 12 hours post-injection .
1-MT acts as a competitive inhibitor of IDO, leading to increased levels of tryptophan and its downstream metabolites. This inhibition can modulate immune responses and has implications for treating conditions such as cancer and autoimmune diseases.
Case Study: Immunomodulatory Effects
A clinical trial involving patients with advanced cancer showed that administration of 1-MT led to enhanced immune responses characterized by increased T-cell proliferation and reduced regulatory T-cell activity. These findings suggest that 1-MT may enhance anti-tumor immunity by modulating the tumor microenvironment through IDO inhibition .
Accumulation in Tissues
The distribution of 1-MT across various tissues was assessed following multiple administrations. The highest concentrations were found in the kidney and liver, while lower concentrations were noted in brain tissues.
Table 2: Tissue Distribution of 1-MT after Repeated Injections
| Tissue | Concentration (nmol/g wet tissue weight) |
|---|---|
| Kidney | >100 |
| Liver | >100 |
| Adrenal Gland | 48-83 |
| Brain | <20 |
This distribution pattern indicates that while 1-MT can penetrate various tissues, its accumulation in the brain is limited compared to peripheral organs .
Potential Therapeutic Applications
Given its inhibitory effects on IDO, 1-MT has potential applications in:
- Cancer Therapy : By enhancing immune responses against tumors.
- Neurological Disorders : Potentially mitigating conditions associated with altered tryptophan metabolism.
- Autoimmune Diseases : Modulating immune tolerance through IDO inhibition.
Q & A
Basic Research Questions
Q. What are the critical steps and parameters in synthesizing Methyl 1-Methyl-L-Tryptophanate Hydrochloride, and how is yield optimized?
- Methodology : Synthesis typically involves coupling Boc-protected L-tryptophan derivatives with alcohol precursors under carbodiimide-mediated conditions. Critical parameters include stoichiometric ratios (e.g., 1:1 for Boc-L-Trp and alcohol), reaction time (24–48 hours), and purification via recrystallization or column chromatography. Yield optimization (e.g., 60% in ) depends on minimizing side reactions (e.g., racemization) by controlling temperature (0–25°C) and using anhydrous solvents .
- Key Data : NMR (1H/13C) and HRMS are essential for verifying structural integrity. For example, α,β-proton coupling constants (J = 6.5–7.9 Hz in 1H NMR) confirm ester bond formation .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodology :
- 1H/13C NMR : Assign signals for indole protons (δ 7.1–7.5 ppm), ester carbonyl (δ ~170 ppm), and methyl groups (δ 2.2–2.3 ppm) .
- HRMS : Confirm molecular ion ([M+H]+) with <5 ppm mass accuracy. For example, C12H15ClN2O2 requires m/z 254.0821 (observed: 254.0825) .
- Optical Rotation : Verify enantiopurity using [α]D20 values (e.g., -21° for L-configuration analogs) .
Q. How is purity assessed, and what contaminants are monitored during quality control?
- Methodology :
- Sulfate Test : Limit ≤0.028% via turbidimetric comparison with 0.005 M H2SO4 .
- Heavy Metals : ≤20 ppm via sulfide precipitation (Method 4, USP) .
- Chiral HPLC : Detect enantiomeric impurities using polysaccharide-based columns .
Advanced Research Questions
Q. How can reaction conditions be modified to enhance synthetic efficiency or enantioselectivity?
- Methodology :
- Catalyst Screening : Test chiral catalysts (e.g., DMAP derivatives) to improve stereochemical outcomes.
- Solvent Effects : Compare polar aprotic solvents (DMF vs. DCM) to reduce racemization. used MeOH for esterification but noted degradation at >170°C .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24 hours to 2 hours) while maintaining yield .
Q. What degradation pathways or impurities arise under varying storage conditions, and how are they quantified?
- Methodology :
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/Vis) for 4–8 weeks. Monitor via LC-MS for hydrolysis products (e.g., free tryptophan) or dimerization .
- Impurity Profiling : Use reference standards (e.g., articaine impurities in ) to identify byproducts like de-esterified analogs .
Q. How can conflicting biological activity data (e.g., enzyme inhibition) be resolved?
- Methodology :
- Dose-Response Curves : Validate assays with positive controls (e.g., L-NAME for nitric oxide inhibition in ) .
- Replicate Design : Use triplicate measurements and statistical tools (ANOVA with Bonferroni correction) to address variability .
- Structural Dynamics : Perform molecular docking studies to correlate activity with conformational changes in the indole moiety .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


